1-(4-fluorophenyl)-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO2S/c23-19-7-5-18(6-8-19)22(10-11-22)21(26)24-13-20(25)16-3-1-15(2-4-16)17-9-12-27-14-17/h1-9,12,14,20,25H,10-11,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOHTAFYMGJFLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=C(C=C3)C4=CSC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorophenyl)-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)cyclopropanecarboxamide, commonly referred to as compound 2034401-06-2, is a synthetic organic compound that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H16FNO3S3
- Molecular Weight : 397.5 g/mol
- CAS Number : 2034401-06-2
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, potentially modulating the production of pro-inflammatory mediators.
- Receptor Modulation : It may interact with various receptor types, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.
- Antioxidant Activity : The presence of thiophene and fluorophenyl groups suggests possible antioxidant properties, which could protect cells from oxidative stress.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : NCI-H460 (lung cancer), HCT-116 (colon cancer).
- Mechanism : Induction of caspase activation (caspase-3 and caspase-9), leading to increased Bax/Bcl-2 ratio and TUNEL positive cells, indicating apoptosis .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines in cell culture models. This suggests a role in modulating immune responses and reducing inflammation.
Case Studies
Several studies have investigated the biological effects of related compounds with similar structures:
- Study on SL-01 :
- Pharmacokinetics and Efficacy :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C17H16FNO3S3 |
| Molecular Weight | 397.5 g/mol |
| Anticancer Activity | Induces apoptosis |
| Anti-inflammatory Activity | Inhibits cytokine release |
| Related Compounds Studied | SL-01, TBE-31 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclopropanecarboxamide Derivatives
a) N,N-Diethyl-2-(4-Methoxyphenoxy)-1-Phenylcyclopropane-1-Carboxamide ()
- Core Structure : Cyclopropanecarboxamide with phenyl and N,N-diethyl groups.
- Key Substituents: 4-Methoxyphenoxy (electron-rich aryloxy group).
- Synthesis : Achieved via a diastereoselective reaction (dr 23:1) with 78% yield, indicating efficient stereochemical control .
- Comparison: The methoxyphenoxy group in this compound contrasts with the target’s thiophenyl-phenyl group, which may alter electronic properties and binding affinity. The hydroxyethyl chain in the target compound could enhance aqueous solubility compared to the diethylamide substituent.
b) N-[4-[[4-(4-Methyl-1-Piperazinyl)-6-[(5-Methyl-1H-Pyrazol-3-yl)Amino]-2-Pyrimidinyl]Thio]Phenyl]Cyclopropanecarboxamide ()
- Core Structure : Cyclopropanecarboxamide with a pyrimidinyl-thiophenyl linkage.
- Key Substituents : Piperazinyl and pyrazolyl groups.
- This highlights the versatility of cyclopropanecarboxamides in accommodating diverse pharmacophores .
Benzamide-Based Analogs ()
Compounds such as N-(2-(2-(4-(3-Cyanophenyl)Piperazin-1-yl)Ethoxy)Ethyl)-4-(Thiophen-3-yl)Benzamide (3a) and 4-(Thiophen-3-yl)-N-(2-(2-(4-(3-(Trifluoromethyl)Phenyl)Piperazin-1-yl)Ethoxy)Ethyl)Benzamide (3b) share the thiophen-3-ylphenyl motif with the target compound. However, their benzamide core differs from the cyclopropanecarboxamide scaffold.
- Key Differences: The benzamide analogs incorporate piperazine rings, which are absent in the target compound. Piperazine derivatives often enhance receptor binding (e.g., dopamine D3 receptors) .
Fluorophenyl-Containing Compounds
a) Para-Fluorofentanyl ()
- Core Structure : Piperidine-based opioid with a 4-fluorophenyl group.
- Comparison : While both compounds feature fluorophenyl substituents, para-fluorofentanyl’s piperidine core and opioid activity contrast with the target’s cyclopropanecarboxamide structure. This underscores the role of fluorophenyl in modulating lipophilicity across diverse pharmacological classes .
b) 2-(4-Fluorophenyl)-N-Methyl-5-(3-((1-Methylcyclopropyl)Carbamoyl)Phenyl)-6-((2,2,2-Trifluoroethyl)Amino)Furo[2,3-b]Pyridine-3-Carboxamide ()
- Core Structure : Furopyridine-carboxamide with fluorophenyl and cyclopropyl groups.
- Comparison: The fused furopyridine ring introduces planar aromaticity, differing from the target’s non-fused cyclopropane. The trifluoroethylamino group in this compound may enhance metabolic resistance compared to the target’s hydroxyethyl chain .
Hydroxy-Functionalized Analogs
1-[1-(Hydroxyimino)Ethyl]-N-(2-Methoxyphenyl)Cyclopropanecarboxamide ()
- Core Structure: Cyclopropanecarboxamide with a hydroxyiminoethyl group.
- Comparison: The hydroxyimino (oxime) group differs from the target’s secondary alcohol, offering distinct hydrogen-bonding and tautomeric properties. This compound’s crystallographic data (reported in ) suggests stable solid-state packing, which could inform formulation strategies for the target compound .
Research Implications
- Structural Rigidity : The cyclopropane core in the target compound may improve metabolic stability compared to flexible analogs like benzamides .
- Solubility vs.
- Electronic Effects: Thiophenyl’s electron-rich nature could influence binding interactions differently than methoxyphenoxy or cyanophenyl substituents .
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Answer: Synthesis typically involves multi-step reactions, starting with cyclopropane ring formation followed by sequential coupling of the fluorophenyl, thiophenyl, and hydroxyethylcarboxamide groups. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or dioxane) improve solubility of aromatic intermediates .
- Temperature control : Low temperatures (0–5°C) during cyclopropanation reduce side reactions, while higher temperatures (80–100°C) accelerate amide bond formation .
- Catalysts : Use palladium catalysts for Suzuki-Miyaura coupling of the thiophenyl group .
Purification via column chromatography (silica gel, hexanes/EtOAc gradients) is essential to isolate diastereomers or eliminate unreacted starting materials .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
Answer:
- NMR spectroscopy : H and C NMR confirm the cyclopropane ring (δ ~1.5–2.5 ppm) and fluorophenyl/thiophenyl aromatic signals .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (±3 ppm accuracy) and detects trace impurities .
- HPLC with UV detection : Quantifies purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .
Q. What structural features influence this compound’s physicochemical properties?
Answer:
- Cyclopropane ring : Enhances metabolic stability but may reduce solubility; logP calculations predict lipophilicity .
- Thiophene moiety : Contributes to π-π stacking with biological targets; substitution at the 3-position optimizes steric compatibility .
- Hydroxyethyl group : Hydrogen-bonding capacity improves aqueous solubility; acetylation may be required for cell permeability studies .
Advanced Research Questions
Q. How can computational methods improve synthesis pathway design?
Answer:
- Quantum chemical calculations : Predict reaction thermodynamics (e.g., cyclopropanation strain energy) and transition states to identify viable pathways .
- Machine learning (ML) : Trained on datasets of similar carboxamides, ML models prioritize solvent/catalyst combinations for optimal yield .
- Molecular dynamics simulations : Model solubility and aggregation behavior in aqueous buffers to guide formulation .
Q. How should researchers resolve contradictions in biological activity data across studies?
Answer:
- Assay standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and DMSO concentration (<0.1% to avoid cytotoxicity) .
- Metabolite profiling : Use LC-MS to identify active metabolites that may explain discrepancies between in vitro and in vivo results .
- Structural analogs : Compare activity of derivatives (e.g., replacing thiophene with furan) to isolate pharmacophoric elements .
Q. What strategies optimize the compound’s pharmacokinetic (PK) profile?
Answer:
- Prodrug modification : Esterify the hydroxyethyl group to enhance oral bioavailability; hydrolyze in vivo via esterases .
- Crystalline form screening : Identify polymorphs with improved thermal stability and dissolution rates using X-ray diffraction .
- CYP450 inhibition assays : Test interactions with CYP3A4/2D6 to predict drug-drug interactions .
Q. How can researchers design experiments to assess stability under physiological conditions?
Answer:
- pH stability studies : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 37°C over 24 hours .
- Light/oxidation stress tests : Expose to UV-A (320–400 nm) and reactive oxygen species (HO) to identify labile functional groups .
- Plasma stability assays : Measure half-life in human plasma to predict in vivo clearance rates .
Q. What methodologies enable structure-activity relationship (SAR) studies for this compound?
Answer:
- Fragment-based design : Replace the fluorophenyl group with bioisosteres (e.g., chlorophenyl or pyridyl) and compare binding affinities .
- Free-energy perturbation (FEP) : Quantify ΔΔG values for ligand-target interactions to prioritize synthetic targets .
- Cryo-EM/X-ray crystallography : Resolve binding modes with biological targets (e.g., kinases or GPCRs) to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
